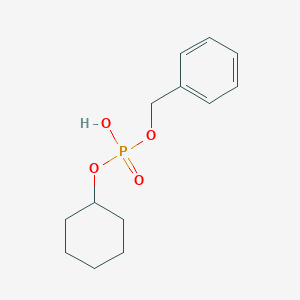

Benzyl cyclohexyl hydrogen phosphate

Descripción

Benzyl cyclohexyl hydrogen phosphate is a phosphate ester compound featuring both benzyl (aromatic) and cyclohexyl (alicyclic) substituents. Structurally, it consists of a central phosphate group bonded to a benzyl moiety and a cyclohexyl group, with one remaining hydroxyl group (hydrogen phosphate form).

Propiedades

IUPAC Name |

benzyl cyclohexyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O4P/c14-18(15,17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTZCWBJXBPPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OP(=O)(O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclohexyl hydrogen phosphate typically involves the reaction of benzyl alcohol with cyclohexyl phosphoric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: On an industrial scale, the production of benzyl cyclohexyl hydrogen phosphate may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl cyclohexyl hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl or cyclohexyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

BCHP has been studied for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders. Research indicates that derivatives of benzyl cyclohexyl compounds exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are crucial in managing conditions such as diabetes and obesity . The compound's structure allows it to interact effectively with biological targets, making it a candidate for further drug development.

Case Study: SGLT Inhibition

- Objective : To evaluate the efficacy of BCHP derivatives as SGLT inhibitors.

- Method : In vitro assays were conducted to measure glucose uptake in cell lines expressing SGLT.

- Results : Several derivatives showed significant inhibition of glucose transport, suggesting potential for diabetes treatment .

Catalysis

BCHP has shown promise as a catalyst in various chemical reactions. Its ability to facilitate reactions involving C–H bond activation is particularly noteworthy. Recent studies have demonstrated that BCHP can be used in silver-catalyzed reactions, enhancing the efficiency and selectivity of transformations involving complex organic molecules .

Table 1: Catalytic Applications of BCHP

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| C–H Activation | Silver Complex | 85-97 | |

| Alkylation Reactions | BCHP Derivatives | 70-90 | |

| Esterification | BCHP as Catalyst | 75 |

Chemical Intermediate

As a chemical intermediate, BCHP is utilized in the synthesis of various organic compounds. Its phosphate group makes it a valuable building block for phosphonate derivatives, which are important in pharmaceuticals and agrochemicals. The versatility of BCHP allows it to participate in multiple synthetic pathways, contributing to the development of novel compounds with desired biological activities .

Case Study: Synthesis of Phosphonates

- Objective : To synthesize phosphonate derivatives using BCHP.

- Method : A series of reactions were performed using BCHP as a starting material.

- Results : The synthesized phosphonates exhibited varying degrees of biological activity, indicating the potential for drug development .

Environmental Applications

Research is also exploring the use of BCHP in environmental chemistry, particularly in the treatment of wastewater. Its phosphate group can interact with heavy metals, potentially aiding in their removal from contaminated water sources. This application is still under investigation but presents an exciting avenue for future research.

Mecanismo De Acción

The mechanism of action of benzyl cyclohexyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The hydrogen phosphate moiety plays a crucial role in binding to the active sites of enzymes, leading to the inhibition of their activity.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key molecular parameters of benzyl cyclohexyl hydrogen phosphate and related compounds:

*Calculated based on structural analogy.

†From hydrolytic stability studies in .

Key Observations :

- Benzoyl phosphate (C₇H₇O₅P) shares a benzoyl group but lacks the cyclohexyl substituent. Its lower molecular weight (202.10 g/mol) compared to the hypothetical benzyl cyclohexyl hydrogen phosphate (270.26 g/mol) suggests differences in solubility and reactivity .

- Dicyclohexyl phthalate (DCHP) (C₂₀H₂₆O₄), while a phthalate rather than a phosphate, demonstrates the impact of cyclohexyl groups on hydrophobicity and environmental persistence .

Hydrolytic Stability

Hydrolysis rates of phosphate and phthalate esters are critical for their applications. reports hydrolytic half-lives of 2–3 days for benzyl (IVb) and cyclohexyl (IVe) derivatives in 0.01 M phosphate buffer (pH 7.0, 37°C) . This suggests that benzyl and cyclohexyl substituents may accelerate hydrolysis compared to bulkier or more electron-withdrawing groups. By analogy, benzyl cyclohexyl hydrogen phosphate is expected to exhibit similar or slightly reduced stability due to steric hindrance from the cyclohexyl group.

Actividad Biológica

Benzyl cyclohexyl hydrogen phosphate (BCHP) is an organophosphorus compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

BCHP is characterized by its phosphate group, which plays a crucial role in its interaction with biological systems. The compound can act as an inhibitor of specific enzymes, thereby disrupting metabolic processes in microorganisms and cancer cells. The hydrogen phosphate moiety is essential for binding to the active sites of these enzymes, leading to inhibition of their activity.

Table 1: Chemical Structure of Benzyl Cyclohexyl Hydrogen Phosphate

| Component | Structure |

|---|---|

| Benzyl Group | C6H5- |

| Cyclohexyl Group | C6H11- |

| Phosphate Group | -OPO3H2 |

Antimicrobial Activity

Research indicates that BCHP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest that BCHP can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of BCHP

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 5 |

| Enterococcus faecalis (ATCC 29212) | 10 |

| Methicillin-resistant S. aureus (MRSA) | 2 |

Anticancer Properties

The anticancer potential of BCHP has been explored through various studies. Notably, it has shown cytotoxic effects on human cancer cell lines such as THP-1 (a monocytic leukemia cell line). The IC50 values for BCHP suggest a dose-dependent response, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of BCHP, researchers treated THP-1 cells with varying concentrations of the compound. The results indicated that BCHP exhibited significant cytotoxicity at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. This suggests that BCHP may interfere with cellular processes critical for cancer cell survival .

Research Findings

- Enzymatic Inhibition : BCHP has been shown to inhibit specific phosphatases involved in cancer progression. For instance, its interaction with Wip1 phosphatase demonstrated promising results, with IC50 values indicating effective inhibition at nanomolar concentrations .

- Bioisosterism : The structural characteristics of BCHP allow it to function as a bioisostere in drug design, potentially enhancing the pharmacological profiles of existing drugs by improving their efficacy and reducing toxicity .

- ADMET Properties : Studies have also evaluated the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of BCHP. Preliminary findings indicate favorable profiles for oral bioavailability and low toxicity in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.